Casanthranol
Overview
Description
It is primarily composed of cascaroside A and has been classified into two fractions: casanthranol A and this compound B . This compound is known for its use as a laxative due to its ability to stimulate bowel movements.
Mechanism of Action
Target of Action
Casanthranol is a mixture of anthranol glycosides that is isolated from the plant cascara sagrada (Rhamnus purshiana), also known as sacred bark . The primary target of this compound is the intestinal wall, where it acts to increase muscle contractions .
Mode of Action
This compound encourages bowel movements by acting on the intestinal wall to increase muscle contractions . This action is due to its surfactant effect in the intestines, which allows fat and water into the feces to soften the stool .
Biochemical Pathways
The biochemical pathways of this compound involve prostaglandin E2 . The active compound of this compound, rhein anthrone, is formed in the colon by bacterial action . This compound then stimulates the intestinal wall, leading to increased muscle contractions .
Pharmacokinetics
It is known that the compound can be administered orally or rectally . The onset of action for oral administration is typically within 12 to 72 hours .
Result of Action
The result of this compound’s action is the softening of the stool and facilitation of bowel movements . This makes it an effective treatment for constipation and various medical conditions related to bowel movement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water can affect its bioavailability . Additionally, the presence of other compounds, such as sodium dioctyl sulfosuccinate, can influence the cathartic action of this compound .
Biochemical Analysis
Biochemical Properties
Casanthranol plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes and proteins, including topoisomerase II, which is involved in DNA replication and repair . This compound A yields emodin upon oxidative hydrolysis, while this compound B yields traces of chrysophanic acid and aloe-emodin . These interactions suggest that this compound may influence DNA-related processes and cellular metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to cause mutations in mouse lymphoma L5178Y cells and alter topoisomerase II activity . Additionally, this compound treatment in rats has been observed to affect constitutive and inducible nitric oxide synthase activity in the colon . These effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The oxidative hydrolysis of this compound A and B results in the production of emodin, chrysophanic acid, and aloe-emodin, which can interact with various cellular targets . These interactions may lead to changes in gene expression and enzyme activity, contributing to the compound’s laxative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it can cause long-term effects on cellular function. For instance, this compound has been shown to induce intrahepatic cholestasis in rats, leading to portal hypertension . These findings highlight the importance of monitoring this compound’s effects over extended periods in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound acts as an effective laxative, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with severe abdominal pain, diarrhea, and vomiting in animal studies . These observations underscore the need for careful dosage management to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as topoisomerase II and nitric oxide synthase . The compound’s metabolites, including emodin and aloe-emodin, can affect metabolic flux and metabolite levels. These interactions suggest that this compound may play a role in regulating cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in water and its ability to form esters with oxoacids and carboxylic acids facilitate its distribution . This compound’s localization and accumulation in specific tissues can influence its activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects. For instance, this compound has been shown to localize in the colon, affecting nitric oxide synthase activity . These findings suggest that this compound’s subcellular localization plays a crucial role in its biochemical activity.
Preparation Methods
Casanthranol is typically extracted from cascara sagrada bark. The extraction process involves isolating the anthranol glycosides from the plant material. The preparation instructions for laboratory use include dissolving the compound in water with heat as needed, yielding a slightly hazy to turbid, bright yellow to brown solution . Industrial production methods focus on large-scale extraction and purification processes to obtain this compound in its usable form.
Chemical Reactions Analysis
Casanthranol undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced to its corresponding anthranol derivatives.
Substitution: this compound can react with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents. The major products formed from these reactions are emodin, chrysophanic acid, and aloe-emodin .
Scientific Research Applications
Casanthranol has several scientific research applications, including:
Chemistry: Used in the study of anthranol glycosides and their derivatives.
Biology: Applied in mutagenesis research to study the effects of its components on mammalian cells.
Industry: Utilized in the production of laxative formulations and other pharmaceutical products.
Comparison with Similar Compounds
Casanthranol is unique due to its specific composition of anthranol glycosides. Similar compounds include:
Emodin: A major product of this compound oxidation, known for its laxative properties.
Aloe-emodin: Another oxidation product with similar effects.
Chrysophanic acid: A minor product with distinct chemical properties.
Compared to these compounds, this compound’s uniqueness lies in its mixture of glycosides and its dual classification into this compound A and B .
Properties
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHNROBVJNNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Casanthranol appears as light brown or brown powder. (NTP, 1992) | |
Record name | CASANTHRANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | CASANTHRANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
8024-48-4 | |
Record name | CASANTHRANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Melting Point |
248 °F (decomposes) (NTP, 1992) | |
Record name | CASANTHRANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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